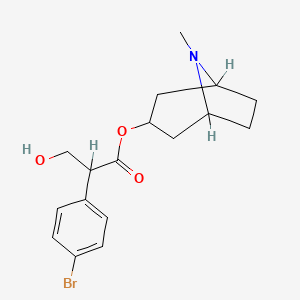
1,2-Propanediol, 3-(1-bromo-2-methylallyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further connected to a propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with 1-bromo-2-methylallyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted propanediols, such as 3-(2-methylallyloxy)-1,2-propanediol.
Oxidation: Products include epoxides and aldehydes.
Reduction: The major product is 3-(2-methylallyloxy)-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, which are mediated by specific reagents and catalysts. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylallyl bromide: A precursor in the synthesis of 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
3-(2-Methylallyloxy)-1,2-propanediol: A product of nucleophilic substitution reactions involving 3-(1-Bromo-2-methylallyloxy)-1,2-propanediol.
Epoxides and Aldehydes: Products of oxidation reactions.
Uniqueness
3-(1-Bromo-2-methylallyloxy)-1,2-propanediol is unique due to its specific structure, which combines an allylic bromide with a propanediol moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
63834-57-1 |
|---|---|
Molekularformel |
C7H13BrO3 |
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
3-(1-bromo-2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H13BrO3/c1-5(2)7(8)11-4-6(10)3-9/h6-7,9-10H,1,3-4H2,2H3 |
InChI-Schlüssel |
PAQSTZTUDSARQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(OCC(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


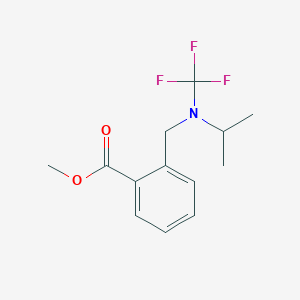
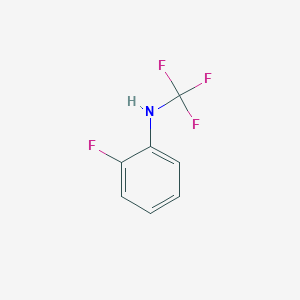

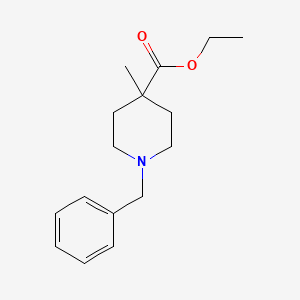
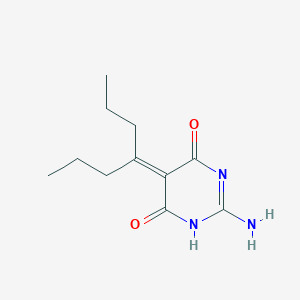

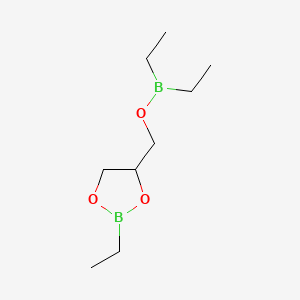
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
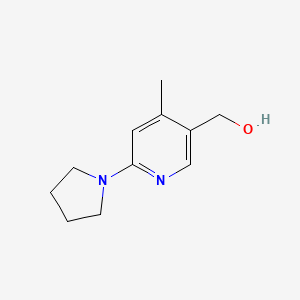

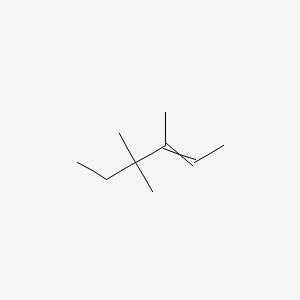
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
